L-Glutamic acid, N-(4-(((2,4-diamino-6-pteridinyl)methyl)methylamino)benzoyl)-, sodium salt
Overview
Description
L-Glutamic acid, N-(4-(((2,4-diamino-6-pteridinyl)methyl)methylamino)benzoyl)-, sodium salt is a compound that has been studied for its potential applications in various fields. While the provided papers do not directly discuss this specific compound, they do provide insights into the chemistry of related compounds and their applications. For instance, sodium l-glutamate has been reported as an efficient catalyst in the cross-linking of cellulose with butanetetracarboxylic acid (BTCA), enhancing the anti-wrinkle properties of treated fabrics . Another study discusses a folic acid analog, which shares a similar structural motif with the compound , and its synthesis and biological activity against leukemia in mice .
Synthesis Analysis
The synthesis of related compounds involves multi-step organic reactions. For example, the folic acid analog mentioned in one of the papers was synthesized using a Wittig condensation followed by catalytic reduction and mild hydrolysis . This process indicates the complexity involved in constructing such molecules, which likely applies to the synthesis of L-Glutamic acid, N-(4-(((2,4-diamino-6-pteridinyl)methyl)methylamino)benzoyl)-, sodium salt as well.
Molecular Structure Analysis
The molecular structure of compounds similar to the one is characterized by multiple functional groups, including amino groups and benzoyl groups. These functional groups play a crucial role in the compound's reactivity and interaction with other molecules. For instance, the presence of amino groups in sodium l-glutamate allows it to form ionic cross-linking networks with cellulose .
Chemical Reactions Analysis
The chemical reactions involving these compounds are typically catalytic or involve cross-linking actions. As demonstrated in the modification of cellulose, sodium l-glutamate acts as a catalyst, promoting the formation of BTCA anhydrides and their subsequent esterification with cellulose . This suggests that the compound may also participate in similar catalytic or cross-linking reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are influenced by their molecular structure. The presence of sodium in the compound suggests solubility in water, which is essential for its catalytic action in aqueous solutions . The specific functional groups present in the molecule can also dictate its reactivity, stability, and interaction with other molecules, as seen in the folic acid analog's inhibitory activity against leukemia .
Scientific Research Applications
Synthesis and Characterization
- Synthetic Approaches and Molecular Structure : The chemical compound, commonly recognized in its derivative form as Methotrexate, has been extensively studied for its synthetic pathways and molecular structure. Researchers Piper and Montgomery (1983) describe the synthesis of Methotrexate poly-γ-glutamates, which involve complex processes such as peptide coupling and catalytic hydrogenolysis (Piper & Montgomery, 1983). Similarly, Piper et al. (1982) investigated the synthesis of alpha- and gamma-substituted amides, peptides, and esters of Methotrexate, focusing on the chemical transformations and their implications on folate metabolism (Piper et al., 1982).
Biological Evaluation
- Antitumor Activity and Biological Evaluation : The compound's derivatives, especially Methotrexate and its analogs, have been evaluated for their antitumor activities. A study by Abraham et al. (1993) on thiophene substituted 10-deazaaminopterins, which are analogs of Methotrexate, highlights their evaluation for antitumor activity (Abraham et al., 1993). Additionally, the importance of the side-chain amide carbonyl group as a structural determinant in Methotrexate analogs and its relationship to biological activity was explored by Rosowsky and Forsch (1982) (Rosowsky & Forsch, 1982).
Spectroscopic Analysis
- Spectroscopic Investigation : Spectroscopic methods have been employed to study the compound and its derivatives. For instance, Cheung et al. (1985) used ammonia and methane chemical ionization mass spectra for analyzing Methotrexate and its amide and ester analogues (Cheung et al., 1985). Li et al. (2014) conducted a study on the molecular structure and spectroscopic investigation of L-Sodium Folinate, a derivative, using density functional theory (DFT) and various spectroscopic methods (Li et al., 2014).
Pharmaceutical and Therapeutic Applications
- Pharmacological and Therapeutic Insights : The compound's pharmaceutical and therapeutic applications have been a focal point of research. Przybylski et al. (1978) discussed the synthesis and characterization of polymeric derivatives of Methotrexate for potential antitumor applications (Przybylski et al., 1978).
properties
IUPAC Name |
sodium;(4S)-4-[[4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoyl]amino]-5-hydroxy-5-oxopentanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N8O5.Na/c1-28(9-11-8-23-17-15(24-11)16(21)26-20(22)27-17)12-4-2-10(3-5-12)18(31)25-13(19(32)33)6-7-14(29)30;/h2-5,8,13H,6-7,9H2,1H3,(H,25,31)(H,29,30)(H,32,33)(H4,21,22,23,26,27);/q;+1/p-1/t13-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKBBTCORRZMASO-ZOWNYOTGSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)NC(CCC(=O)[O-])C(=O)O.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)N[C@@H](CCC(=O)[O-])C(=O)O.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N8NaO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
59-05-2 (Parent) | |
Record name | Methotrexate sodium | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015475566 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Molecular Weight |
476.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
L-Glutamic acid, N-(4-(((2,4-diamino-6-pteridinyl)methyl)methylamino)benzoyl)-, sodium salt | |
CAS RN |
7532-09-4, 15475-56-6 | |
Record name | Methotrexate, monosodium salt | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007532094 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methotrexate sodium | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015475566 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Sodium N-[4-[[(2,4-diamino-6-pteridinyl)methyl]methylamino]benzoyl]-L-glutamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.544 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Sodium N-[4-[[(2,4-diamino-6-pteridinyl)methyl]methylamino]benzoyl]-L-glutamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.889 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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